![molecular formula C24H16ClN3O2 B3458014 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3458014.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide
Description
The compound “N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a phenyl group (a benzene ring), a chlorophenyl group (a benzene ring with a chlorine atom), and a furamide group (a furan ring with an amide group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole group is a planar, aromatic, and heterocyclic entity. The phenyl and chlorophenyl groups are also planar and aromatic. The furamide group contains a furan ring, which is a five-membered aromatic ring with an oxygen atom, and an amide group, which consists of a carbonyl group (C=O) and an amine group (NH2) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The benzimidazole group might participate in various reactions typical for aromatic heterocycles. The amide group could be involved in hydrolysis or condensation reactions. The chlorine atom on the chlorophenyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amide group might enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and rigidity .Future Directions
The future research directions for this compound could be vast, depending on its observed properties and activities. If it shows promising biological activity, it could be further studied for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of other complex molecules .
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-17-9-5-15(6-10-17)21-13-14-22(30-21)24(29)26-18-11-7-16(8-12-18)23-27-19-3-1-2-4-20(19)28-23/h1-14H,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCLRHJUYNTLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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